![molecular formula C6H7F2NO B2421434 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one CAS No. 2193058-91-0](/img/structure/B2421434.png)
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one
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Overview
Description
“7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one” is a chemical compound with the CAS Number: 2193058-91-0 . It has a molecular weight of 147.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one” is 1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one” is a powder that is stored at room temperature .Scientific Research Applications
Structural Characterization and Synthesis
Structural Characterization : 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one, related to the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine, has undergone structural characterization, highlighting its potential as a foundational structure for further chemical synthesis and exploration (Britvin & Rumyantsev, 2017).
Stereoselective Synthesis : This compound has been used in stereoselective synthesis processes, demonstrating its versatility in creating novel heterocyclic compounds with significant potential in various applications (Joseph, Singhal, Jain, & Sain, 2011).
Chemical Properties and Applications
Amide Group Analysis : Studies have evaluated the planarity of amide groups in compounds similar to 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one, offering insights into the chemical properties and potential applications of such structures (Otani et al., 2003).
Synthesis of Functionalised Azepanes and Piperidines : The compound has been used to create dihalocarbene species, leading to the synthesis of functionally diverse azepanes and piperidines, illustrating its utility in the development of complex nitrogen-containing structures (Chen et al., 2017).
Potential in Drug Design and Catalysis
Use in Drug Design : Its structural analogues have been explored in drug design, particularly in synthesizing compounds with potential pharmacological applications (Kriis et al., 2010).
Catalytic Applications : The compound's derivatives have been employed in catalytic processes, such as in the construction of aza-bicycles and carbaldehydes, demonstrating its applicability in advanced synthetic chemistry (Pan et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLIWBJAFVBWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one |
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